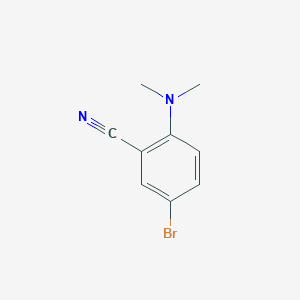
5-Bromo-2-(dimethylamino)benzonitrile
Vue d'ensemble
Description
5-Bromo-2-(dimethylamino)benzonitrile is a chemical compound with the IUPAC name 5-bromo-2-(dimethylamino)benzonitrile . It has a molecular weight of 225.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(dimethylamino)benzonitrile is 1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-(dimethylamino)benzonitrile has a molecular weight of 225.09 .Applications De Recherche Scientifique
1. Synthesis and Chemical Reactions
The synthesis and chemical behavior of compounds related to 5-Bromo-2-(dimethylamino)benzonitrile have been extensively studied. For instance, the reaction of 5-bromosalicyladehyde with hydroxylamine hydrochloride in dimethylformamide produces 5-Bromosalicylonitrile, a precursor in the synthesis of benzofuran analogues with antimicrobial and pharmacological activities (Parameshwarappa et al., 2008). Additionally, the nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine leads to isomeric dimethylaminoquinones, demonstrating the chemical versatility of such compounds (Hewgill & Mullings, 1976).
2. Photophysical Properties
Research has shown that compounds like 4-(N,N-Dimethylamino)benzonitrile exhibit interesting photophysical properties. Studies on the early events in nonadiabatic relaxation dynamics of DMABN, a compound similar to 5-Bromo-2-(dimethylamino)benzonitrile, provide insights into dual fluorescence mechanisms and photoexcitation processes (Kochman et al., 2015).
3. Molecular Structure and Dynamics
Investigations into the molecular structure and dynamics of similar compounds have been conducted. For example, the study of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures reveals details about the amino group's orientation and its effect on molecular structure (Heine et al., 1994).
4. Charge Transfer Dynamics
The charge transfer dynamics of DMABN, which shares structural similarities with 5-Bromo-2-(dimethylamino)benzonitrile, have been studied using ultraviolet femtosecond stimulated Raman spectroscopy. This research offers insights into the ultrafast intramolecular charge transfer process in such compounds (Rhinehart et al., 2012).
Propriétés
IUPAC Name |
5-bromo-2-(dimethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXBQJIMKVCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743087 | |
| Record name | 5-Bromo-2-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(dimethylamino)benzonitrile | |
CAS RN |
501086-59-5 | |
| Record name | 5-Bromo-2-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)



![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)



